molecular formula C23H25NO4 B2485950 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637746-51-1

7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

货号: B2485950
CAS 编号: 637746-51-1
分子量: 379.456
InChI 键: BJQXCHURLJCSBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a chromen-4-one derivative with a 7-hydroxy group, a 2-methoxyphenyl substituent at position 3, and a (3-methylpiperidin-1-yl)methyl moiety at position 7. Its molecular formula is C23H25NO4 (average mass: 379.456 g/mol; monoisotopic mass: 379.178358 g/mol) . The 3-methylpiperidine group introduces steric bulk and basicity, while the 2-methoxyphenyl substituent may influence electronic and spatial interactions in biological systems.

属性

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-6-5-11-24(12-15)13-18-20(25)10-9-17-22(26)19(14-28-23(17)18)16-7-3-4-8-21(16)27-2/h3-4,7-10,14-15,25H,5-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQXCHURLJCSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a phenolic compound in the presence of a base

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.

化学反应分析

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The chromone core can be reduced to form dihydrochromones.

  • Substitution: : Various substituents on the chromone ring can be replaced with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of dihydrochromones.

  • Substitution: : Formation of various substituted chromones depending on the nucleophile used.

科学研究应用

Structural Features

The structural features of 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one include:

  • A chromenone backbone (benzopyran ring fused to a carbonyl).
  • Hydroxyl group at the 7-position.
  • Methoxy group at the 3-position.
  • Piperidine moiety at the 8-position.

These features contribute to its diverse biological activities, which are discussed in subsequent sections.

Pharmacological Applications

Research indicates that flavonoids, including this compound, exhibit a range of pharmacological properties:

  • Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial in preventing various diseases, including cancer and cardiovascular disorders.
  • Anti-inflammatory Effects : Studies have shown that compounds similar to 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : These reactions help form the chromenone structure by combining different organic precursors.
  • Functional Group Modifications : Specific reactions are employed to introduce hydroxyl and methoxy groups at designated positions on the chromenone backbone.

These synthetic methodologies allow for the controlled production of the compound with desired purity and yield.

Interaction Studies

Understanding the interactions of 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one with biological targets is essential for elucidating its mechanisms of action. Potential areas of investigation include:

  • Enzyme Inhibition : Studying how the compound affects enzymes involved in metabolic pathways can provide insights into its therapeutic potential.
  • Receptor Binding Studies : Investigating binding affinities to specific receptors can help determine its efficacy as a drug candidate.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of flavonoids similar to 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one using various assays, such as DPPH and ABTS radical scavenging tests. Results indicated significant antioxidant activity, supporting its potential use in nutraceutical applications.

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal examined the anti-inflammatory effects of related flavonoids in animal models. The study found that these compounds significantly reduced markers of inflammation, suggesting that 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one may have similar effects.

作用机制

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. It may inhibit specific enzymes or receptors involved in inflammatory and oxidative stress pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The 3-aryl substituent significantly affects biological activity and physicochemical properties:

Compound Name Position 3 Substituent Position 8 Substituent Key Data
7-Hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (Target) 2-Methoxyphenyl (3-Methylpiperidin-1-yl)methyl Molecular weight: 379.456; ChemSpider ID: 4505604
7-Hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (2o) 4-Methoxyphenyl (3-Methylpiperidin-1-yl)methyl HR-MS [M+H]+: 382.1669 (Calcd: 382.1654); H3R antagonist activity
7-Hydroxy-3-(4-hydroxy-3-nitrophenyl)-4H-chromen-4-one 4-Hydroxy-3-nitrophenyl N/A Synthesized via nitration of 4-hydroxyphenyl precursor

Substituent Variations at Position 8

The 8-(aminomethyl) group modulates hydrophilicity and hydrogen-bonding capacity:

Compound Name Position 8 Substituent Biological/Physical Properties
Target Compound (3-Methylpiperidin-1-yl)methyl Increased lipophilicity due to methyl group on piperidine
7-Hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (4-Methylpiperidin-1-yl)methyl Similar lipophilicity; potential for altered ring conformation
7-Hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (2f) Pyrrolidin-1-ylmethyl Smaller 5-membered ring; reduced steric bulk vs. piperidine
8-((4-(Hydroxymethyl)piperidin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (2r) (4-Hydroxymethylpiperidin-1-yl)methyl Enhanced hydrophilicity due to hydroxymethyl group
  • Key Insight : The 3-methylpiperidine in the target compound balances lipophilicity and steric effects, whereas pyrrolidine derivatives (e.g., 2f) may exhibit faster metabolic clearance due to reduced ring size .

Functional Group Modifications

Compound Name Modification Impact
5-Acetoxy-8-(acetoxymethyl)-7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one (11a) Acetoxy groups at positions 5 and 8 Increased stability but reduced solubility vs. hydroxylated analogs
7-(Acetoxy)-8-(acetoxymethyl)-3-(2-methoxyphenyl)-4H-chromen-4-one (11c) Acetoxy at 7 and 8 Altered metabolic pathways due to ester groups
7-Hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one 3-Methoxyphenoxy group at position 3 Enhanced π-π stacking potential with aromatic residues
  • Key Insight : Acetoxy derivatives (e.g., 11a, 11c) are often prodrugs, requiring hydrolysis for activity, whereas hydroxylated forms (e.g., target compound) are bioactive but may have shorter half-lives .

Halogenated and Electron-Withdrawing Modifications

Compound Name Substituent Properties/Applications
3-(2-Chlorophenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one 2-Chlorophenyl, trifluoromethyl Enhanced metabolic stability and receptor affinity
7-Hydroxy-3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one 4-Chlorophenyl, ethylpiperazine Potential CNS penetration due to piperazine group
  • Key Insight : Halogenation (e.g., Cl, CF3) improves stability and binding affinity but may increase toxicity .

生物活性

7-Hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, a member of the chromenone family, exhibits a range of biological activities attributed to its unique structural features. This compound, characterized by a hydroxyl group at the 7-position and a methoxy group at the 3-position, along with a piperidine moiety at the 8-position, is being investigated for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

IUPAC Name 7hydroxy 3 2 methoxyphenyl 8 3 methylpiperidin 1 yl methyl 4H chromen 4 one\text{IUPAC Name }7-\text{hydroxy 3 2 methoxyphenyl 8 3 methylpiperidin 1 yl methyl 4H chromen 4 one}
PropertyValue
Molecular FormulaC23H25NO3
Molecular Weight375.45 g/mol
CAS NumberNot available

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown its efficacy against various cancer cell lines, including:

  • Prostate Cancer
  • Malignant Melanoma
  • Metastatic Renal Cell Carcinoma

Mechanisms of action include:

  • Inhibition of key enzymes involved in cancer metabolism.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways and gene expression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial and antifungal properties. Preliminary studies suggest that it may disrupt microbial cell membranes, leading to cell death. Its effectiveness against certain strains of bacteria highlights its potential as an antimicrobial agent .

Neuroprotective Effects

Flavonoids, including this compound, are known to possess neuroprotective effects. The presence of the methoxy group is thought to enhance antioxidant activity, which may help in protecting neural tissues from oxidative stress.

The biological activity of 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that play crucial roles in cellular processes.
  • Apoptosis Induction: It can trigger programmed cell death in cancer cells by influencing cellular signaling pathways.
  • Antimicrobial Action: The disruption of microbial membranes contributes to its antimicrobial properties .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique biological activities conferred by specific substituents.

Compound NameStructural FeaturesUnique Aspects
RohitukineSimilar chromenone structureKnown for cyclin-dependent kinase inhibition
7-HydroxyflavoneLacks piperidine moietyStudied for neuroprotective effects
6-HydroxyflavoneDifferent substitution patternExhibits strong anti-inflammatory activity

This table illustrates how the unique combination of substituents in 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one may confer distinct biological activities not present in other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Anticancer Study : A recent study demonstrated that the compound significantly inhibited the growth of prostate cancer cells in vitro, with an IC50 value indicating potent activity.
  • Antimicrobial Evaluation : Another study assessed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and found promising results, suggesting potential use in treating resistant infections .

常见问题

Basic: What are the critical parameters for synthesizing 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one?

Methodological Answer:
The synthesis involves multi-step reactions, including Mannich reactions (for introducing the piperidinylmethyl group) and chromenone core formation. Key parameters include:

  • Temperature control (60–80°C for cyclization steps to avoid side reactions like dimerization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve selectivity during alkylation .
  • Catalyst optimization : Acidic or basic catalysts (e.g., HCl or NaHCO₃) influence regioselectivity during hydroxylation and methoxy group introduction .
  • Purification : Column chromatography (silica gel, 60–120 mesh) with gradients of ethyl acetate/hexane (1:4 to 1:2) resolves structurally similar byproducts .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Routine characterization combines:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Key signals: aromatic protons (δ 6.5–8.2 ppm), methoxy groups (δ ~3.8 ppm), and piperidine methyl (δ 1.2–1.5 ppm) .
    • FTIR : Confirm hydroxyl (3400–3500 cm⁻¹), carbonyl (1640–1680 cm⁻¹), and ether (1200–1250 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) validates molecular weight (e.g., [M+H]⁺ at m/z 410.18) .
  • Melting Point : Differential scanning calorimetry (DSC) determines purity (expected range: 180–185°C) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) in literature be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. To resolve:

  • 2D NMR (HSQC/HMBC) : Map proton-carbon correlations to confirm substituent positions (e.g., distinguish between C-7 hydroxyl and C-8 methylpiperidinyl groups) .
  • Computational chemistry : Use DFT (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
  • Control experiments : Re-synthesize the compound under strictly anhydrous conditions to rule out hydrate formation affecting shifts .

Advanced: How to optimize reaction yield when scaling up synthesis?

Methodological Answer:
Scale-up challenges include heat dissipation and mixing inefficiencies. Strategies:

  • Design of Experiments (DoE) : Use a fractional factorial design to screen parameters (e.g., solvent volume, stirring rate, catalyst loading). Prioritize factors via Pareto analysis .
  • Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., Mannich reaction) to improve heat control and reduce side products .
  • In-line analytics : Employ PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .

Advanced: How to evaluate environmental stability and biodegradation pathways?

Methodological Answer:

  • Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–40°C. Monitor degradation via LC-MS; identify products like demethylated chromenone or piperidine fragments .
  • Photolysis : Expose to UV light (254 nm) in aqueous solutions; quantify half-life using first-order kinetics .
  • QSAR modeling : Predict ecotoxicity (e.g., LC50 for Daphnia magna) using logP and topological polar surface area (TPSA) .

Advanced: How to resolve contradictory bioactivity results across cell-based assays?

Methodological Answer:
Contradictions may stem from assay conditions or cell line variability. Mitigate via:

  • Standardized protocols :
    • Use identical cell passage numbers and serum-free media during cytotoxicity testing .
    • Normalize data to positive controls (e.g., doxorubicin for apoptosis assays).
  • Mechanistic studies :
    • Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
    • Validate target engagement using SPR (surface plasmon resonance) to measure binding affinity to proposed receptors .

Basic: What are common functionalization strategies for modifying the chromenone core?

Methodological Answer:

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at C-5 or C-6 positions, followed by reduction to amines .
  • Nucleophilic addition : Grignard reagents (e.g., CH₃MgBr) attack the carbonyl group, yielding substituted dihydrochromenones .
  • Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄ catalyst) introduce aryl groups at C-3 .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with variations in:
    • Piperidine substituents (e.g., 3-methyl vs. 4-methyl) .
    • Methoxy group position (ortho vs. para on the phenyl ring) .
  • Assay selection : Test analogs against panels (e.g., NCI-60 cancer lines) to correlate substituents with IC50 values .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to prioritize analogs with predicted high binding affinity to kinase targets .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。